Erythromycin 2'-Benzyl Carbonate
Description
Erythromycin 2'-Benzyl Carbonate is a semisynthetic derivative of erythromycin, a macrolide antibiotic widely used for treating bacterial infections. The compound is modified at the 2' hydroxyl position of the erythromycin macrolide ring with a benzyl carbonate group. This structural alteration aims to enhance physicochemical properties such as stability, bioavailability, or resistance to enzymatic degradation compared to the parent compound.
Properties
CAS No. |
121057-79-2 |
|---|---|
Molecular Formula |
C₄₅H₇₃NO₁₅ |
Molecular Weight |
868.06 |
Synonyms |
2’-(Benzyl Carbonate) Erythromycin; Benzyl ((3R,4S)-4-(Dimethylamino)-2-(((3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-3,5,7,9,11,13-hexamethyl-2,10-di |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of erythromycin 2’-benzyl carbonate typically involves the reaction of erythromycin with benzyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under mild conditions to prevent degradation of the erythromycin molecule. The product is then purified using chromatographic techniques to obtain erythromycin 2’-benzyl carbonate in high purity .
Industrial Production Methods: Industrial production of erythromycin 2’-benzyl carbonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The product is then subjected to rigorous quality control measures to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions: Erythromycin 2’-benzyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to erythromycin or other derivatives.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield erythromycin oxides, while substitution reactions can produce various erythromycin derivatives with modified pharmacological properties .
Scientific Research Applications
Erythromycin 2’-benzyl carbonate has several scientific research applications, including:
Chemistry: Used as a model compound to study macrolide antibiotic modifications and their effects on antimicrobial activity.
Biology: Employed in research to understand the mechanisms of bacterial resistance and the development of new antibiotics.
Medicine: Investigated for its potential use in treating infections resistant to conventional erythromycin.
Industry: Utilized in the development of advanced drug delivery systems to improve the bioavailability and efficacy of erythromycin
Mechanism of Action
Erythromycin 2’-benzyl carbonate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes, preventing the translocation of peptides and thus inhibiting protein synthesis. This action effectively halts bacterial growth and replication .
Comparison with Similar Compounds
Table 1: Efficacy of Erythromycin Combinations in Acne Treatment
Table 2: Structural and Functional Comparison
Discussion
This compound occupies a unique niche among benzyl-modified pharmaceuticals.
- Enhanced Stability : The benzyl carbonate group may confer resistance to acidic environments, akin to erythromycin estolate.
- Synergistic Potential: Analogous to erythromycin-benzoyl peroxide combinations, structural modifications could amplify therapeutic effects.
- Safety Considerations : Handling protocols from related benzyl carbonate compounds (e.g., avoiding inhalation or dermal exposure) provide preliminary safety guidelines .
Further research is needed to validate these hypotheses and establish pharmacokinetic, efficacy, and toxicity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
